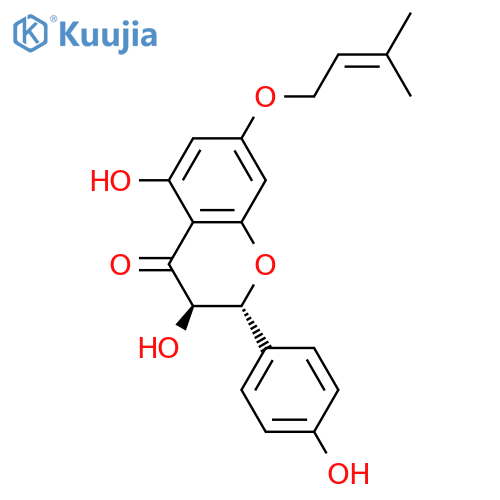Cas no 78876-50-3 (7-Prenyloxyaromadendrin)

7-Prenyloxyaromadendrin structure
商品名:7-Prenyloxyaromadendrin
7-Prenyloxyaromadendrin 化学的及び物理的性質
名前と識別子
-
- 7-O-(3-Methyl-2-butenyl)-Aromadendrin
- 7-O-aromadendrin
- flavanol
- 7-Prenyloxyaromadendrin
- (2R,3R)-2,3-Dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one (ACI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-, (2R-trans)- (9CI)
- 78876-50-3
- NCGC00385547-01!(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one
- CS-0134788
- MEGxp0_001833
- AKOS040762734
- MS-25578
- HY-N7611
- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one
- G18085
- DA-60585
-
- インチ: 1S/C20H20O6/c1-11(2)7-8-25-14-9-15(22)17-16(10-14)26-20(19(24)18(17)23)12-3-5-13(21)6-4-12/h3-7,9-10,19-22,24H,8H2,1-2H3/t19-,20+/m0/s1
- InChIKey: CITFYDYEWQIEPX-VQTJNVASSA-N
- ほほえんだ: O=C1[C@H](O)[C@@H](C2C=CC(O)=CC=2)OC2C=C(C=C(C1=2)O)OC/C=C(\C)/C
計算された属性
- せいみつぶんしりょう: 356.12598835g/mol
- どういたいしつりょう: 356.12598835g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 96.2Ų
7-Prenyloxyaromadendrin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
7-Prenyloxyaromadendrin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5535-1 mL * 10 mM (in DMSO) |
7-Prenyloxyaromadendrin |
78876-50-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| MedChemExpress | HY-N7611-1mg |
7-Prenyloxyaromadendrin |
78876-50-3 | ≥97.0% | 1mg |
¥5500 | 2024-04-17 | |
| TargetMol Chemicals | TN5535-5 mg |
7-Prenyloxyaromadendrin |
78876-50-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| 1PlusChem | 1P01V5MG-1mg |
7-Prenyloxyaromadendrin |
78876-50-3 | 97% | 1mg |
$666.00 | 2024-04-21 | |
| TargetMol Chemicals | TN5535-1 ml * 10 mm |
7-Prenyloxyaromadendrin |
78876-50-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| ChemScence | CS-0134788-1mg |
7-Prenyloxyaromadendrin |
78876-50-3 | ≥97.0% | 1mg |
$550.0 | 2022-04-26 | |
| TargetMol Chemicals | TN5535-5mg |
7-Prenyloxyaromadendrin |
78876-50-3 | 5mg |
¥ 3710 | 2024-07-20 |
7-Prenyloxyaromadendrin 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
78876-50-3 (7-Prenyloxyaromadendrin) 関連製品
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:78876-50-3)7-Prenyloxyaromadendrin

清らかである:99%
はかる:10mg
価格 ($):407.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:78876-50-3)7-Prenyloxyaromadendrin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ